molecular formula C12H17ClN2O B1452521 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 1183300-99-3

2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No. B1452521
CAS RN: 1183300-99-3
M. Wt: 240.73 g/mol
InChI Key: HWLRKTCRHHWKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, more commonly known as Chloropiperazine (CPZ) is a cyclic amine derivative that has been extensively studied in the field of medicinal chemistry. It is a synthetic compound, created through the condensation of 4-chlorophenol with piperazine. CPZ is a versatile compound, with a variety of applications in the field of medicinal chemistry. It has been used as an intermediate for the synthesis of pharmaceuticals and other compounds, as well as for the production of fluorinated molecular probes for biological research.

Scientific Research Applications

Anticancer and Antitumor Applications

  • Antitumor Activities : Certain derivatives of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol exhibited potent antiproliferative properties against breast cancer cells, showing promise as potential cancer therapies (Yurttaş et al., 2014).
  • Antitumor and Antituberculosis Effects : Some derivatives of this compound demonstrated significant anticancer and antituberculosis activities, offering potential for multi-targeted therapeutic applications (Mallikarjuna et al., 2014).

Antimicrobial Applications

  • Antifungal and Antibacterial Properties : Quinazoline derivatives of the compound showed antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, indicating its potential in combating microbial infections (Kale & Durgade, 2017).
  • Antibacterial, Antifungal, and Cytotoxic Activities : Azole-containing piperazine derivatives of the compound exhibited moderate to significant antibacterial and antifungal activities, along with cytotoxic effects against certain cell lines (Gan et al., 2010).

Molecular Synthesis and Characterization

  • Synthesis and Characterization : Various studies have focused on the synthesis and structural characterization of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol and its derivatives, laying the groundwork for further pharmaceutical applications (Jin-peng, 2013).

Biological Activity and Pharmacological Studies

  • Allosteric Enhancers of A1 Adenosine Receptor : Some derivatives were identified as potent allosteric enhancers of the A1 adenosine receptor, which can have implications in various neurological disorders (Romagnoli et al., 2008).
  • Potential Antipsychotics : Derivatives of this compound have been evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLRKTCRHHWKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.